(3-Phenylbutyl)amine hydrochloride

Description

Contextualization within Amine Chemistry

Amines are a fundamental class of organic compounds derived from ammonia, where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group. wikipedia.org They are central to various areas of chemistry, including medicinal and materials science. ijrpr.com

Classification as a Phenylalkylamine Hydrochloride

(3-Phenylbutyl)amine hydrochloride is classified as a phenylalkylamine hydrochloride. This classification arises from its molecular structure, which consists of a phenyl group, an alkyl (butyl) chain, and a primary amine group (-NH2). The hydrochloride designation indicates that it is the salt formed from the reaction of the basic amine with hydrochloric acid. This salt form often enhances the compound's stability and solubility in certain solvents, which can be advantageous for chemical reactions. spectroscopyonline.com Phenylalkylamines are a broad class of compounds characterized by a phenyl group attached to an amino group via an alkyl chain. A related compound, 3-phenylpropylamine, is described as a phenylalkylamine that is a member of the benzenes and a primary amino compound. nih.gov

Relevance as a Primary Amine Salt in Organic Synthesis

As a primary amine salt, this compound serves as a valuable reagent in organic synthesis. spectroscopyonline.com Primary amines are important because they can undergo a variety of derivatization reactions. mdpi.com The amine group is a nucleophile, meaning it can donate its pair of electrons to form new chemical bonds. In its salt form, the amine is protonated (as -NH3+), and it can be converted back to the free amine (a more reactive nucleophile) by treatment with a base. This allows for controlled reactions in multi-step syntheses. The formation of amine salts is a common strategy in the pharmaceutical industry to improve the water solubility and bioavailability of drug molecules. spectroscopyonline.com

General Scope of Academic Inquiry

The study of amines has a rich history and continues to be an active area of research, with compounds like this compound finding their place in modern synthetic chemistry.

Historical Perspectives in Amine Chemistry Research

The history of amine chemistry is foundational to the development of organic chemistry. ijrpr.com Early methods for amine synthesis included reactions like reductive amination and nucleophilic substitution. ijrpr.com Over time, more advanced techniques such as transition metal-catalyzed reactions have been developed, allowing for the precise and efficient synthesis of complex amine-containing molecules. ijrpr.com The synthesis of primary amines has been a significant area of focus, with numerous methods developed to create these versatile compounds. britannica.com For instance, the reduction of nitro compounds and nitriles are established methods for preparing primary amines. britannica.com

Contemporary Research Significance as a Building Block

In modern chemical research, this compound is valued as a building block for constructing larger, more complex molecules. Its bifunctional nature, possessing both a phenyl ring and a primary amine group, allows for a variety of chemical transformations. The phenyl group can be modified through aromatic substitution reactions, while the amine group can participate in a wide range of reactions, such as acylation, alkylation, and the formation of imines and amides. This versatility makes it a useful starting material in the synthesis of diverse molecular scaffolds. For example, research has shown the use of related phenylalkylamines in the synthesis of novel compounds with potential biological activity.

Compound Data

| Compound Name |

| This compound |

| 1,3-dibromopropane |

| 4-methoxy-1H-indole |

| 4-methoxyphenol |

| 6-methoxy-1H-indole |

| Ammonia |

| Aniline |

| Benzene (B151609) |

| Chlorobenzene |

| Hydrochloric acid |

| Nitrobenzene |

| Phenol |

| Potassium carbonate |

| 3-phenylpropylamine |

| Property | Value |

| IUPAC Name | 3-phenylbutan-1-amine hydrochloride |

| Molecular Formula | C10H16ClN |

| Molecular Weight | 185.69 g/mol |

| CAS Number | 22374-89-6 |

(Data for the table above is a combination of known properties of the base amine and the hydrochloride salt)

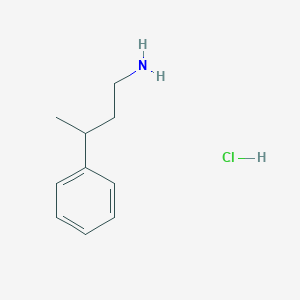

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-9(7-8-11)10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARFBOKCQBIPBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 3 Phenylbutyl Amine Hydrochloride

Fundamental Amine Reactivity in Salt Form

The hydrochloride salt form of (3-Phenylbutyl)amine significantly influences its chemical properties. The protonation of the amine nitrogen impacts its nucleophilicity and governs its behavior in solution.

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom in an amine possesses a lone pair of electrons, which is the source of its nucleophilicity. libretexts.orgbyjus.com This allows amines to attack electron-deficient centers, participating in a variety of chemical reactions. libretexts.org However, in (3-Phenylbutyl)amine hydrochloride, the amine group is protonated to form an ammonium (B1175870) salt. byjus.comstudymind.co.ukquora.com This protonation effectively neutralizes the lone pair, significantly diminishing the nucleophilicity of the amine.

For this compound to act as a nucleophile, it must first be deprotonated to its free amine form, (3-Phenylbutyl)amine. This is typically achieved by treatment with a base. byjus.com Once deprotonated, the free amine can participate in various nucleophilic reactions, such as:

Alkylation: Reaction with alkyl halides to form secondary, tertiary, and quaternary ammonium salts. These reactions proceed via an SN2 mechanism. openstax.org

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This is a nucleophilic acyl substitution reaction. studymind.co.ukopenstax.org

Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines (Schiff bases). britannica.com

The reactivity of the free amine is influenced by the steric hindrance around the nitrogen atom and the electron-donating or withdrawing nature of the substituents. studymind.co.uk In the case of (3-Phenylbutyl)amine, the butyl chain and the phenyl group can influence the accessibility of the nitrogen's lone pair to electrophiles.

Acid-Base Equilibria and Protonation States in Solution

This compound, being the salt of a weak base and a strong acid, establishes an acid-base equilibrium in aqueous solution. libretexts.orgscribd.comuml.edu The ammonium cation, [C₆H₅CH(CH₃)CH₂CH₂NH₃]⁺, can donate a proton to water, acting as a Brønsted-Lowry acid.

The equilibrium can be represented as follows:

[C₆H₅CH(CH₃)CH₂CH₂NH₃]⁺ + H₂O ⇌ C₆H₅CH(CH₃)CH₂CH₂NH₂ + H₃O⁺

The protonation state of the amine in solution is pH-dependent:

In acidic solutions (pH < pKa): The equilibrium lies to the left, and the protonated form, the (3-phenylbutyl)ammonium ion, is the predominant species.

In basic solutions (pH > pKa): The equilibrium shifts to the right, favoring the deprotonated form, the free (3-Phenylbutyl)amine.

At a pH equal to the pKa: The concentrations of the protonated and deprotonated forms are equal.

This pH-dependent behavior is crucial for controlling the reactivity of the amine in chemical synthesis and for understanding its behavior in biological systems. Current time information in Bangalore, IN.

Oxidation Reactions

The amine group of (3-Phenylbutyl)amine is susceptible to oxidation, which can lead to the formation of various functional groups, including carboxylic acids, imines, and nitriles. The specific product obtained depends on the oxidizing agent and the reaction conditions.

Formation of Carboxylic Acid Analogues

The oxidation of a primary amine to a carboxylic acid is a transformation that involves the cleavage of the C-N bond and the formation of a carboxyl group. This conversion typically proceeds through a multi-step process. One common method involves the initial conversion of the primary amine to an alcohol. For aliphatic primary amines, this can be achieved by reaction with nitrous acid to form a diazonium salt, which then reacts with water to yield an alcohol. molport.com The resulting primary alcohol can then be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium. molport.com

A more direct, one-pot method for the oxidation of primary amines to carboxylic acids has also been developed, utilizing a tandem catalytic system. libretexts.org

For (3-Phenylbutyl)amine, this oxidation would result in the formation of 3-phenylbutanoic acid.

Table 1: Representative Reagents for the Oxidation of Primary Amines to Carboxylic Acids

| Reagent(s) | Description |

| 1. HNO₂, H₂O; 2. KMnO₄, H⁺ | Two-step process involving diazotization followed by oxidation of the resulting alcohol. molport.com |

| o-Naphthoquinone, TBHP | A one-pot tandem oxidation system. libretexts.org |

Generation of Imine and Nitrile Species

The oxidation of primary amines can also yield imines and nitriles. The formation of an imine involves the removal of two hydrogen atoms from the amine. This can be achieved through catalytic dehydrogenation or by using specific oxidizing agents. britannica.com The imine can be an intermediate in the further oxidation to a nitrile. britannica.com

The direct oxidation of primary amines to nitriles is a valuable synthetic transformation. britannica.com This can be accomplished using various catalytic systems, often involving transition metals like ruthenium. britannica.com These reactions typically proceed through an imine intermediate, which undergoes further dehydrogenation to form the nitrile. britannica.com

In the case of (3-Phenylbutyl)amine, oxidation under appropriate conditions would yield 3-phenylbutylimine, which could be further oxidized to 3-phenylbutyronitrile.

Table 2: Catalysts for the Dehydrogenative Oxidation of Primary Amines to Nitriles

| Catalyst | Conditions |

| N,N,N-ruthenium(II)–hydride complex | Dehydrogenation without added oxidant. britannica.com |

| Cobalt-centered N,N-bidentate complex | Acceptorless dehydrogenation. |

Reduction Reactions

The term "reduction reactions" in the context of this compound can be interpreted in a few ways. The primary amine functional group itself is generally stable towards many reducing agents. However, the synthesis of amines often involves the reduction of other nitrogen-containing functional groups.

For instance, primary amines like (3-Phenylbutyl)amine can be synthesized via the reduction of corresponding nitriles, amides, or nitro compounds. Common reducing agents for these transformations include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

The stability of the amine hydrochloride salt itself to reduction is generally high. The C-N bond is not readily cleaved by common reducing agents under standard conditions. However, under very harsh conditions, cleavage could potentially occur. The primary focus of reduction reactions related to this compound is typically its synthesis from other functional groups rather than its own reduction.

It is also important to consider that other functional groups within a molecule containing a primary amine may be susceptible to reduction. The choice of reducing agent would then depend on the desired selectivity. For example, catalytic hydrogenation can reduce aromatic rings and other unsaturated groups, while LiAlH₄ is a powerful reducing agent for a wide range of functional groups.

Conversion to Alcohol Analogues

The conversion of a primary amine, such as (3-Phenylbutyl)amine, to its corresponding alcohol, 3-phenylbutan-1-ol, is a fundamental transformation in organic synthesis. This is typically achieved through deamination, a process that involves the removal of the amino group.

One of the most established methods for the deamination of primary aliphatic amines involves the use of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl). chemistrysteps.com This reaction proceeds through the in situ formation of nitrous acid (HNO₂), which then reacts with the amine to form a diazonium salt intermediate (R-N₂⁺). youtube.com For primary aliphatic amines, these diazonium salts are highly unstable and readily decompose, losing nitrogen gas (N₂) to form a carbocation. youtube.com This carbocation can then react with water present in the acidic solution to yield the corresponding alcohol. youtube.com

The general reaction scheme is as follows: R-NH₂ + NaNO₂ + 2HCl → [R-N₂⁺]Cl⁻ + NaCl + 2H₂O [R-N₂⁺]Cl⁻ + H₂O → R-OH + N₂ + HCl

It is important to note that the carbocation intermediate can also undergo rearrangement to a more stable carbocation, or participate in elimination reactions to form alkenes, leading to a mixture of products. youtube.com The yield and selectivity of the desired alcohol can therefore be variable. chemistrysteps.com

More contemporary methods for the deamination of primary amines that offer milder conditions and improved functional group tolerance have also been developed. One such method employs an anomeric amide reagent to generate an isodiazene intermediate, which then proceeds through a radical-mediated pathway to the deaminated product. organic-chemistry.orgnih.govnih.govacs.org Another approach involves the direct conversion of primary amines to alcohols using water as the reagent, though this often requires harsh conditions such as high temperatures and the presence of a strong base. sci-hub.senih.gov

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of (3-Phenylbutyl)amine (after deprotonation of the hydrochloride salt) allows it to act as a nucleophile. This nucleophilic character enables it to participate in substitution reactions, most notably the N-alkylation with alkyl halides. youtube.comlibretexts.orgsavemyexams.com

In these reactions, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This initial reaction results in the formation of a secondary amine.

R-NH₂ + R'-X → [R-NH₂-R']⁺X⁻ [R-NH₂-R']⁺X⁻ + R-NH₂ ⇌ R-NH-R' + [R-NH₃]⁺X⁻ (where R = 3-phenylbutyl and R' = an alkyl group)

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation. The secondary amine product is also nucleophilic, often even more so than the starting primary amine, and can react with another molecule of the alkyl halide to form a tertiary amine. youtube.com This, in turn, can be further alkylated to form a quaternary ammonium salt. youtube.com

R-NH-R' + R'-X → [R-N(R')₂H]⁺X⁻ [R-N(R')₂H]⁺X⁻ + R-NH₂ ⇌ R-N(R')₂ + [R-NH₃]⁺X⁻

R-N(R')₂ + R'-X → [R-N(R')₃]⁺X⁻

To control the extent of alkylation and favor the formation of the monoalkylated secondary amine, specific reaction conditions can be employed. Using a large excess of the primary amine can increase the probability that the alkyl halide will react with the primary amine rather than the secondary amine product. Alternatively, strategies involving the use of the amine hydrohalide salt and a base under controlled conditions have been developed to achieve selective monoalkylation. rsc.org

While specific examples of nucleophilic substitution reactions involving (3-Phenylbutyl)amine are not extensively documented in readily available literature, the reactivity of similar phenylethylamines in such reactions is well-established. nih.govkoreascience.krrsc.org For instance, α-phenylethylamine is widely used as a chiral auxiliary in syntheses that often involve its N-alkylation. nih.gov

Mechanism-Oriented Studies in Organic Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling the outcome of its chemical transformations.

The kinetics of nucleophilic substitution reactions involving primary amines, such as N-alkylation, have been studied to understand the relative rates of formation of secondary and tertiary amines. For the N-alkylation of primary amines, the rate constants for the formation of the secondary amine (k₁) and the tertiary amine (k₂) can be determined using techniques like ¹H NMR spectroscopy. nih.govacs.org The ratio of these rate constants (k₂/k₁) provides insight into the selectivity of the reaction. For example, in the reaction of primary amines with various alkylating agents, this ratio was found to vary, indicating that the structure of the alkylating agent influences the propensity for over-alkylation. nih.govacs.org

The nucleophilicity of an amine is a kinetic property that is influenced by its basicity and steric factors. youtube.com Generally, there is a good correlation between basicity and nucleophilicity for sterically unhindered amines. youtube.com Alkyl groups, being electron-donating, increase the electron density on the nitrogen atom, making aliphatic amines both more basic and more nucleophilic than ammonia. youtube.com However, increased steric bulk around the nitrogen atom can significantly decrease the rate of reaction, even for strongly basic amines. youtube.commasterorganicchemistry.com

Table 1: Representative Kinetic Data for N-Alkylation of Primary Amines

| Alkylating Agent | k₂/k₁ Ratio |

| Propylene Oxide | ~0.50 |

| Methyl Acrylate | ~0.026 |

| Acrylonitrile | ~0.0072 |

| (Data is illustrative for general primary amines and not specific to (3-Phenylbutyl)amine) nih.govacs.org |

The identification of reaction intermediates is fundamental to elucidating reaction mechanisms. In the deamination of (3-Phenylbutyl)amine via reaction with nitrous acid, the key intermediates are the unstable alkyldiazonium salt and the subsequent carbocation. youtube.com The formation and decomposition of these species dictate the product distribution.

In modern deamination methods, other intermediates such as isodiazenes and radical species have been proposed and studied through mechanistic and computational work. nih.govnih.govacs.org

For enzymatic reactions involving amines, spectroscopic techniques have been instrumental in identifying intermediates. For instance, in the oxidation of benzylamines by amine oxidases, enzyme-substrate Schiff base complexes and quinonoid species have been detected using rapid-scanning stopped-flow spectroscopy. acs.orgnih.gov These techniques allow for the observation of transient species with characteristic UV-visible absorbance spectra. acs.orgnih.gov

The intermediates in nucleophilic substitution reactions of amines are typically ammonium salts formed after the initial nucleophilic attack. stackexchange.com Spectroscopic methods such as NMR and IR can be used to characterize these intermediates and the final products. pressbooks.publibretexts.orgoregonstate.edu For example, in ¹H NMR, the protons on the carbon adjacent to the nitrogen are deshielded and their chemical shift provides information about the substitution on the nitrogen. pressbooks.publibretexts.org IR spectroscopy can distinguish between primary, secondary, and tertiary amines based on the presence and number of N-H stretching bands. pressbooks.publibretexts.orgoregonstate.edu

Interactions with Inorganic Species

As a primary amine, (3-Phenylbutyl)amine can act as a ligand, donating its lone pair of electrons to a metal ion to form a coordination complex. uvm.edu The hydrochloride salt would need to be neutralized to allow the free amine to coordinate. The formation of metal-ammine and metal-amine complexes is a well-known phenomenon in coordination chemistry. acs.orgnih.govscribd.comrsc.orgchemicalpapers.comnih.gov

(3-Phenylbutyl)amine would be expected to form complexes with various transition metal ions such as copper(II), nickel(II), and cobalt(III). These complexes typically exhibit distinct colors and geometries. For example, copper(II) ions in aqueous solution form a pale blue hexaaquacopper(II) complex. Upon addition of an amine ligand like (3-Phenylbutyl)amine, a ligand exchange reaction would occur, leading to the formation of a more stable, and often more intensely colored, copper-amine complex. issr.edu.kh

The stability of these complexes is described by their formation constants (or stability constants), with larger values indicating a more stable complex. issr.edu.khoup.com The stoichiometry and geometry of the resulting complex depend on the metal ion, the ligand, and the reaction conditions. For instance, nickel(II) often forms octahedral complexes with six-coordinate geometry, and the crystal structures of many such complexes with various amine ligands have been determined by X-ray diffraction. researchgate.netmdpi.comresearchgate.net Similarly, cobalt(III) forms a vast number of stable octahedral complexes with amine ligands. uvm.eduacs.orgscribd.comrsc.orgchemicalpapers.com

Table 2: Typical Geometries and Colors of Transition Metal Amine Complexes

| Metal Ion | Typical Geometry | Typical Color with Amine Ligands |

| Copper(II) | Square Planar/Octahedral | Deep Blue |

| Nickel(II) | Octahedral | Purple/Blue |

| Cobalt(III) | Octahedral | Various (Yellow, Purple, Red) |

| (Colors and geometries are general and can vary based on the specific ligand and other coordinated species) |

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of structural elucidation for organic molecules like (3-Phenylbutyl)amine hydrochloride. These methods offer complementary information that, when combined, provides a complete picture of the chemical structure.

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is utilized.

Proton (¹H) NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are used to assign protons to their specific locations within the structure of this compound.

The expected ¹H NMR spectrum would display signals corresponding to the aromatic protons of the phenyl group, typically observed as a multiplet in the range of 7.1-7.3 ppm. The aliphatic chain protons would appear at higher fields. The methyl (CH₃) group attached to the chiral center would present as a doublet, coupled to the adjacent methine (CH) proton. The methine proton, being adjacent to both the phenyl group and a methylene (B1212753) (CH₂) group, would appear as a complex multiplet. The two methylene groups of the butyl chain form a complex system and would appear as multiplets. In the hydrochloride salt, the ammonium (B1175870) protons (-NH₃⁺) would likely appear as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl H | 7.10 - 7.30 | m (multiplet) | 5H |

| -NH₃⁺ | ~8.5 | br s (broad singlet) | 3H |

| CH -Ph | 2.70 - 2.90 | m (multiplet) | 1H |

| -CH₂ -NH₃⁺ | 2.95 - 3.10 | m (multiplet) | 2H |

| -CH-CH₂ -CH₂ | 1.80 - 2.00 | m (multiplet) | 2H |

| CH₃ -CH | 1.20 - 1.30 | d (doublet) | 3H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon framework of the molecule. Since only about 1.1% of natural carbon is the ¹³C isotope, carbon-carbon coupling is typically not observed, resulting in a spectrum where each unique carbon atom produces a single peak. compoundchem.com

For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms of the molecule. The phenyl group carbons would produce several signals in the aromatic region (120-150 ppm). The four aliphatic carbons would resonate in the upfield region (20-50 ppm). The chemical shift of the carbon atom bonded to the nitrogen is influenced by the electronegativity of the nitrogen atom. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (ipso-C) | ~145 |

| C2, C6 (ortho-C) | ~128 |

| C3, C5 (meta-C) | ~126 |

| C4 (para-C) | ~127 |

| C-Ph | ~40 |

| -C H₂-NH₃⁺ | ~42 |

| -CH-C H₂-CH₂ | ~38 |

| C H₃-CH | ~22 |

Note: Predicted values are based on typical chemical shift ranges for phenylalkanes and alkylamines. wisc.edursc.org Actual values may vary.

Two-dimensional (2D) NMR techniques are powerful methods for establishing atomic connectivity and confirming structural assignments. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show correlations between the methyl protons and the methine proton, between the methine proton and its adjacent methylene protons, and between the two adjacent methylene groups, thus confirming the sequence of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu HSQC is invaluable for definitively assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum. Each protonated carbon in the structure would show a cross-peak connecting its ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). columbia.edu HMBC is crucial for piecing together the molecular skeleton. Key correlations for confirming the structure of this compound would include:

A correlation between the methyl protons and the benzylic carbon (C-Ph).

Correlations from the methine proton to the ipso- and ortho- carbons of the phenyl ring.

Correlations from the methylene protons adjacent to the amine to the other carbons in the aliphatic chain.

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). rsc.org This precision allows for the determination of the elemental formula of a molecule, a critical step in its identification. science.gov For this compound, HRMS would be performed on the protonated molecule, [M+H]⁺, where M is the free base, 3-phenylbutylamine (B1608869). The experimentally determined exact mass is compared to the theoretically calculated mass for the expected formula to confirm the elemental composition.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula (Free Base) | C₁₀H₁₅N |

| Detected Ion (Protonated) | [C₁₀H₁₆N]⁺ |

| Calculated Exact Mass of Ion | 150.12773 Da |

The molecular weight of the free base is 149.23 g/mol . nih.govnist.gov The ability of HRMS to measure the mass with high accuracy allows for the confident confirmation of the C₁₀H₁₅N formula for the neutral compound.

Mass Spectrometry (MS) Applications

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are central to assessing the purity and, critically for a chiral compound, the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC method would typically be employed for this compound. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, likely a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Detection is often achieved using a UV detector; however, since (3-Phenylbutyl)amine lacks a strong chromophore, detection at low wavelengths (e.g., 200-220 nm) would be necessary. chiraltech.com Alternatively, pre-column derivatization with a UV-active agent can be employed to enhance detectability. mdpi.com

Determining the enantiomeric purity is crucial for chiral compounds. Chiral HPLC is the gold standard for this purpose. The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of racemates, including amines. sielc.comymc.co.jp

For amines like (3-Phenylbutyl)amine that lack a chromophore, a pre-column derivatization step is often necessary to introduce a UV-active moiety. mdpi.com For instance, a derivatizing agent like p-toluenesulfonyl chloride can be reacted with the amine to form a sulfonamide that can be readily detected by a UV detector. mdpi.com The separation of the derivatized enantiomers is then carried out on a chiral column. mdpi.com The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). The addition of acidic or basic modifiers to the mobile phase can sometimes improve the resolution of basic compounds like amines. nih.gov

An example of a chiral HPLC method for a similar compound, piperidin-3-amine, involved derivatization followed by separation on a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine (B46881) in ethanol. mdpi.com

| Parameter | Typical Chiral HPLC Conditions for Amines mdpi.com |

| Derivatization | Pre-column with a UV-active agent (e.g., p-toluenesulfonyl chloride) |

| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Mobile Phase | Ethanol with 0.1% Diethylamine |

| Flow Rate | 0.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 228 nm) |

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds and can be used to determine the purity of (3-Phenylbutyl)amine, often after derivatization to improve its volatility and chromatographic behavior. Due to the polar nature of amines, which can lead to peak tailing on standard GC columns, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is common. This converts the amine into a less polar and more volatile N-trifluoroacetyl derivative.

For the separation of the enantiomers of a structurally similar compound, 1-methyl-3-phenylpropylamine, a chiral GC column (Astec CHIRALDEX G-TA) was used to analyze the N-TFA derivatives. A flame ionization detector (FID) is commonly used for detection in GC.

| Parameter | GC Conditions for a Similar Phenylalkylamine |

| Derivatization | N-trifluoroacetylation (TFA) |

| Column | Astec CHIRALDEX G-TA (30 m x 0.25 mm I.D., 0.12 µm) |

| Oven Temp | 130 °C (Isothermal) |

| Injector Temp | 250 °C |

| Detector | FID at 250 °C |

| Carrier Gas | Helium |

When it is necessary to isolate larger quantities of a specific enantiomer or to purify the compound on a larger scale, preparative chromatography is employed. Both preparative HPLC and preparative supercritical fluid chromatography (SFC) are powerful techniques for the chiral separation and isolation of compounds. sielc.com

The process often begins with the development of an analytical scale separation method, which is then scaled up to a preparative scale. This involves using a larger column diameter and adjusting the flow rate accordingly. Polysaccharide-based chiral stationary phases are frequently used in preparative liquid chromatography due to their high loading capacity and versatility. sielc.com For challenging separations, recycling preparative HPLC can be used, where the sample is passed through the column multiple times to improve resolution.

Preparative SFC is an attractive alternative to preparative HPLC, offering advantages such as faster separations and reduced solvent consumption. It is particularly well-suited for chiral separations. Daicel provides a range of chiral selectors and bulk chiral stationary phases for preparative chromatography needs. sielc.com The isolation of enantiomers in quantities ranging from milligrams to kilograms can be achieved through these preparative techniques, which are essential in pharmaceutical development. sielc.comsielc.com

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict the most stable three-dimensional arrangement of atoms and describe the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a popular tool for studying the conformational landscape and electronic properties of molecules like phenethylamines.

DFT calculations on analogous compounds, such as amphetamine, have been employed to determine their structural parameters. For instance, studies have utilized the B3LYP functional with basis sets like 6-311+G(2d,p) to optimize the molecular geometry. researchgate.net Such calculations for (3-Phenylbutyl)amine hydrochloride would likely reveal that the most stable conformations involve interactions between the aromatic ring and the amine group's hydrogen atoms. researchgate.net Analysis of the molecular electrostatic potential (MEP) surface, electron localization function, and frontier molecular orbitals (HOMO and LUMO) can predict the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearcher.life

A theoretical DFT study on amphetamine revealed insights into its structural and electronic properties, which can be extrapolated to understand this compound.

| Property | Calculated Value (for Amphetamine) | Method |

| Total Energy | -348.6 Hartree | B3LYP/6-311+G(2d,p) |

| HOMO Energy | -0.24 eV | B3LYP/6-311+G(2d,p) |

| LUMO Energy | -0.01 eV | B3LYP/6-311+G(2d,p) |

| Dipole Moment | 1.87 Debye | B3LYP/6-311+G(2d,p) |

This table presents representative data from DFT calculations on amphetamine to illustrate the types of properties that can be determined for this compound. researchgate.netresearcher.life

Molecular Mechanics (MM) offers a computationally less intensive approach compared to DFT, making it suitable for studying large systems and dynamic processes. nih.gov Force fields like AMBER are used to model the potential energy of a system, allowing for the exploration of conformational space and the simulation of molecular motion over time through molecular dynamics (MD). nih.govnih.gov

MD simulations can provide a detailed picture of the conformational flexibility of this compound in different environments, such as in solution. rsc.org These simulations track the movements of atoms over time, revealing how the molecule vibrates, rotates, and changes its shape. youtube.com For phenethylamine (B48288) derivatives, MD simulations have been used to understand their interactions with biological targets, such as protein binding sites. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure and conformation of a molecule.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry. Time-dependent DFT (TD-DFT) techniques are commonly used for this purpose. researcher.life For phenethylamine derivatives, computational studies have successfully predicted ¹H and ¹³C NMR spectra, aiding in the interpretation of experimental data. rsc.org These calculations can help in assigning specific peaks in the NMR spectrum to individual atoms within the molecule.

A study on amphetamine hydrochloride demonstrated the correlation between experimental and computed ¹H NMR chemical shifts, highlighting the accuracy of the predictive methods. rsc.org

| Proton | Experimental ¹H NMR Chemical Shift (ppm) | Computed ¹H NMR Chemical Shift (ppm) |

| Hα | 3.5 | 3.45 |

| Hβ | 2.9 | 2.88 |

| Aromatic H | 7.2-7.4 | 7.15-7.35 |

This table illustrates the typical correlation between experimental and computationally predicted NMR data for a related compound, amphetamine hydrochloride. rsc.org

The validation of computational models is achieved by comparing predicted spectroscopic data with experimental measurements. For instance, calculated vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra. researchgate.net A strong agreement between the computed and experimental spectra provides confidence in the accuracy of the computational model and the predicted molecular structure. rsc.org In the case of amphetamine, scaled quantum mechanical force fields have been shown to reproduce experimental vibrational spectra with high fidelity. researchgate.net

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry can be a powerful tool for investigating the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the most likely mechanism for a given transformation. nih.govconsensus.app

For phenethylamine-like molecules, computational studies can elucidate mechanisms of metabolism, degradation, or synthesis. For example, DFT calculations can be used to study the free-radical polymerization of related aromatic amines, identifying the rate-limiting steps and the role of initiators. nih.gov Such approaches could be applied to understand the stability and reactivity of this compound under various conditions.

Energy Landscape Mapping

Similarly, there is no available research on the energy landscape mapping of this compound. This type of computational analysis involves charting the potential energy surface of the molecule to identify stable conformers, transition states, and reaction intermediates. The absence of these studies indicates a gap in the understanding of the conformational possibilities and energetic profiles of this compound.

Intermolecular Interaction Analysis

The analysis of how this compound interacts with itself and with surrounding solvent molecules is another area with limited specific data.

Hydrogen Bonding Network Characterization

While a full characterization of the hydrogen bonding network of this compound is not available, computational properties of the parent compound, 3-phenylbutylamine (B1608869), have been determined. nih.gov As a primary amine, 3-phenylbutylamine possesses the capacity to both donate and accept hydrogen bonds, a key factor in its intermolecular interactions. nih.govontosight.ai The protonated amine group in the hydrochloride salt would primarily act as a hydrogen bond donor.

Based on computed data, the hydrogen bonding capabilities of the free base are summarized below. nih.gov

| Property | Value |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

This data pertains to the free base, 3-phenylbutylamine.

Solvophobic Effects in Solution-Phase Interactions

Specific research quantifying the solvophobic effects in solution-phase interactions for this compound has not been published. Such studies would involve analyzing the interactions driven by the tendency of the nonpolar phenyl and butyl groups to avoid contact with polar solvents, which influences solubility, aggregation, and binding behavior. The phenyl group suggests that hydrophobic interactions play a significant role in its behavior in aqueous solutions, but detailed computational or experimental analyses are not present in the available literature.

Role in Modular Organic Synthesis

The modular nature of this compound allows for its incorporation into larger, more complex molecular architectures. Its amine functionality provides a reactive handle for a variety of chemical transformations, enabling chemists to systematically build and modify organic compounds.

Synthesis of Complex Organic Molecules

Chiral amines are fundamental building blocks in the synthesis of a wide array of complex organic molecules, including natural products, pharmaceuticals, and agrochemicals. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the principles of modular synthesis using chiral amines are well-established. The amine group can participate in a variety of carbon-nitrogen bond-forming reactions, such as amide bond formation, reductive amination, and nucleophilic substitution reactions. These reactions allow for the straightforward installation of the 3-phenylbutyl motif into a larger molecular framework. The stereochemistry of the chiral center in (3-Phenylbutyl)amine can be leveraged to control the three-dimensional arrangement of atoms in the target molecule, which is often crucial for its biological activity.

Construction of Supramolecular Assemblies

The construction of well-defined supramolecular assemblies through non-covalent interactions is a rapidly growing area of chemistry. While the direct application of this compound in the formation of supramolecular structures is not widely reported, its structural components suggest potential utility in this field. The phenyl group can participate in π-π stacking interactions, while the ammonium (B1175870) group, formed from the amine hydrochloride, is capable of forming strong hydrogen bonds. These non-covalent interactions are the driving forces for the self-assembly of molecules into larger, ordered structures. It is conceivable that appropriately functionalized derivatives of (3-Phenylbutyl)amine could be designed to act as tectons or building blocks for the construction of novel supramolecular architectures, such as capsules, cages, and polymers.

Precursor in the Synthesis of Specific Chemical Entities

This compound serves as a valuable starting material for the synthesis of a variety of specific chemical entities, including other substituted amines and intermediates for the pharmaceutical industry.

Synthesis of Substituted Arylalkylamine Derivatives

The primary amine functionality of this compound is a versatile reactive site for the synthesis of a wide range of substituted arylalkylamine derivatives. Standard organic transformations can be employed to modify the amino group. For instance, N-alkylation with alkyl halides can introduce various alkyl groups, leading to the formation of secondary and tertiary amines. Similarly, N-arylation reactions, often catalyzed by transition metals, can be used to attach different aryl or heteroaryl groups. Acylation with acyl chlorides or anhydrides yields the corresponding amides. These reactions allow for the systematic modification of the properties of the parent molecule, such as its basicity, lipophilicity, and biological activity.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl halide (e.g., methyl iodide) | Secondary or Tertiary Amine |

| N-Arylation | Aryl halide (e.g., bromobenzene) with a catalyst | N-Aryl Amine |

| N-Acylation | Acyl chloride (e.g., acetyl chloride) | Amide |

Intermediate in the Synthesis of Chiral Pharmaceutical Intermediates

Chiral amines are of paramount importance in the pharmaceutical industry, where the enantiomeric purity of a drug can have a profound impact on its efficacy and safety. uni.lu Chiral amines, such as derivatives of phenylbutylamine, are frequently used as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). uni.lu

One of the significant applications of chiral amines is as resolving agents for the separation of racemic mixtures of carboxylic acids. For example, a closely related compound, (S)-3-Methyl-2-phenylbutylamine, is utilized as a resolving agent for racemic carboxylic acids that are crucial intermediates in the production of pharmaceuticals like the ACE inhibitor benazepril (B1667978) and the hypoglycemic agent KAD-1229. mdpi.com This process involves the formation of diastereomeric salts, which can be separated by crystallization, followed by the liberation of the enantiomerically pure acid.

Furthermore, substituted phenylbutylamines are themselves important structural motifs in various pharmaceuticals. For instance, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine is a key intermediate in the synthesis of Repaglinide, an oral medication for the treatment of type 2 diabetes. The asymmetric synthesis of compounds structurally similar to (3-Phenylbutyl)amine, such as 3-amino-1-phenylbutane, has been achieved using biocatalytic methods, highlighting the importance of this structural class in medicinal chemistry. uni.lu

| Pharmaceutical Intermediate/Drug | Related Phenylbutylamine Derivative | Therapeutic Area |

| Benazepril Intermediate | (S)-3-Methyl-2-phenylbutylamine | Antihypertensive |

| KAD-1229 Intermediate | (S)-3-Methyl-2-phenylbutylamine | Hypoglycemic |

| Repaglinide | 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine | Antidiabetic |

Formation of Chromene and Chromane (B1220400) Derived Amines

The chromene and chromane ring systems are present in a variety of biologically active compounds. While the direct use of this compound in the synthesis of chromene and chromane derivatives is not extensively documented, the amine functionality could potentially be incorporated into these heterocyclic structures. One possible synthetic route could involve the reaction of (3-Phenylbutyl)amine with a suitable chromene or chromane precursor bearing an electrophilic center. For example, a reaction with a halo-substituted chromane could lead to the formation of a new carbon-nitrogen bond, thereby attaching the 3-phenylbutylamino moiety to the heterocyclic core. Alternatively, the amine could participate in multicomponent reactions designed to construct the chromane ring system, although specific examples of such reactions involving (3-Phenylbutyl)amine are not readily found in the literature.

The Chemical Versatility of this compound: A Review of its Applications in Organic Chemistry and Materials Science

This compound, a chiral amine salt, holds potential as a valuable building block and research tool in various scientific disciplines. Its structural features, including a stereocenter and an amino group, make it a candidate for applications ranging from asymmetric synthesis to the investigation of biological systems and the development of new materials. This article explores the documented and potential uses of this compound as a chiral auxiliary, a ligand in metal-catalyzed processes, a research probe in chemical biology, and a component in materials science research.

Supramolecular Chemistry Involving Amine Hydrochloride Salts

Hydrogen Bonding in Amine Salt Architectures

Inter- and Intramolecular Hydrogen Bonding Patterns

In the solid state, primary amine hydrochlorides like (3-Phenylbutyl)amine hydrochloride are expected to exhibit extensive intermolecular hydrogen bonding. The three protons on the -NH3+ group can form hydrogen bonds with surrounding chloride ions, creating a three-dimensional network. cdnsciencepub.comcdnsciencepub.com The geometry of these hydrogen bonds can vary, leading to different packing motifs. For instance, in the crystal structure of a similar compound, phenethylamine (B48288) hydrochloride, the protonated amine group forms near-linear N-H···Cl hydrogen bonds with neighboring chloride ions. researchgate.net

Beyond the primary N-H···Cl interactions, weaker C-H···Cl and C-H···π interactions can also contribute to the stability of the crystal structure. In phenethylamine hydrochloride, for example, π-π stacking interactions between the benzene (B151609) rings of adjacent molecules are also observed, further stabilizing the crystal lattice. researchgate.net Given the presence of a phenyl ring in this compound, similar π-π interactions are plausible.

| Interaction Type | Typical Donor | Typical Acceptor | Significance in Amine Salts |

| Strong Hydrogen Bond | N-H (from NH3+) | Cl- | Primary interaction defining the crystal structure. |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | Cl- | Contributes to the overall stability of the packing. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Can influence the arrangement of molecules in the crystal. |

This table provides a summary of potential non-covalent interactions in amine hydrochloride salts based on analogous structures.

Role in Crystal Engineering and Solid-State Structures

The predictability and strength of N-H···Cl hydrogen bonds make amine hydrochlorides valuable components in crystal engineering. rsc.orgyoutube.com By understanding and controlling these interactions, it is possible to design and synthesize crystalline materials with specific topologies and properties. The formation of different hydrogen-bonded networks can lead to polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

The solid-state structure of amine hydrochlorides often consists of alternating hydrophilic and hydrophobic layers. researchgate.net The hydrophilic regions are composed of the ammonium (B1175870) groups and chloride ions linked by hydrogen bonds, while the hydrophobic regions are formed by the organic side chains, in this case, the 3-phenylbutyl group. This segregation of polar and non-polar domains is a common feature in the crystal structures of amphiphilic molecules. The study of these solid-state structures is crucial for understanding the material's physical properties, such as solubility, melting point, and stability. gla.ac.uk

Host-Guest Chemistry with Macrocyclic Receptors

The protonated ammonium group of this compound can act as a guest that is recognized and bound by various macrocyclic host molecules. researchgate.net This host-guest chemistry is driven by a combination of non-covalent interactions, including hydrogen bonding, ion-dipole interactions, and van der Waals forces. rsc.orglibretexts.org

Interactions with Crown Ethers and Related Macrocycles

Crown ethers are well-known for their ability to selectively bind cations, including protonated amines. rsc.orgnih.govresearchgate.net The size of the crown ether's cavity and the number of oxygen atoms determine its binding affinity and selectivity for a particular ammonium guest. For a primary ammonium group like that in this compound, crown ethers such as 18-crown-6 (B118740) are often a good fit. The three protons of the -NH3+ group can form three-point hydrogen bonds with three of the oxygen atoms of the crown ether, leading to a stable complex. acs.org

The formation of these host-guest complexes can be influenced by the solvent and the nature of the counter-ion. rsc.org These interactions form the basis for applications in separation science, sensing, and the construction of more complex supramolecular architectures. nih.gov

| Macrocyclic Host | Typical Guest | Primary Interactions |

| 18-Crown-6 | Primary Ammonium (R-NH3+) | N-H···O Hydrogen Bonds, Ion-Dipole |

| Dibenzo-24-crown-8 | Ammonium Cations | N-H···O Hydrogen Bonds, π-π Stacking |

| Cryptands | Ammonium Cations | Encapsulation, N-H···O/N Hydrogen Bonds |

| Calixarenes | Amines/Ammonium | Hydrophobic Inclusion, C-H···π, Ion-Pair Recognition |

This table lists common macrocyclic hosts and their interactions with ammonium guests.

Anion Binding and Recognition by Protonated Amines

While the ammonium group itself is a cation, it plays a crucial role in anion recognition. nih.govresearchgate.netacs.org The positively charged ammonium center can electrostatically attract anions, and the N-H protons can act as hydrogen bond donors to coordinate with the anion. nih.gov This ability to bind anions is fundamental to the formation of the amine salt itself, where the ammonium cation is paired with the chloride anion.

Supramolecular Assemblies in Different Media

The same non-covalent interactions that dictate the solid-state structure of this compound also govern its behavior in solution, leading to the formation of supramolecular assemblies. libretexts.orgrsc.org The nature of these assemblies is highly dependent on the solvent environment.

In non-polar organic solvents, the strong hydrogen bonding between the ammonium cations and chloride anions would likely lead to the formation of ion pairs or small aggregates. As the concentration increases, these smaller aggregates can further assemble into larger, more complex structures.

In more polar, protic solvents such as water, the amine salt will be more solvated, and the individual ions will be surrounded by solvent molecules. cdnsciencepub.comresearchgate.net However, even in aqueous solutions, the hydrophobic phenylbutyl group can lead to self-assembly driven by the hydrophobic effect, potentially forming micelles or other aggregates where the hydrophobic tails are sequestered from the water.

The addition of other molecules, such as macrocyclic hosts or other species capable of hydrogen bonding, can further influence the formation of supramolecular assemblies in solution. nih.govacs.org For example, the complexation of the ammonium group by a crown ether could lead to the formation of pseudorotaxanes or poly-pseudorotaxanes, which are key components in the construction of molecular machines and other advanced supramolecular systems.

Formation in Solution-Phase Systems

The formation of supramolecular assemblies of amine hydrochloride salts in solution is a dynamic process governed by a variety of factors including solvent polarity, temperature, and the presence of other molecular species. Amines readily react with hydrochloric acid to form hydrochloride salts, which are ionic compounds that can crystallize from solution. youtube.com The formation of these salts can be a method for the purification and isolation of amine compounds. youtube.com

In solution, particularly in non-polar solvents, amine hydrochlorides can form complex supramolecular structures. For instance, studies on other amine hydrochlorides, such as those of methylene (B1212753) dianiline and 4-benzylaniline (B49627), have provided insights into their solution-phase behavior. gla.ac.ukgla.ac.uk These studies indicate that the dissociation of the hydrochloride salt can be influenced by whether the system is open or closed, which has implications for industrial processes. gla.ac.ukgla.ac.uk

Furthermore, the principles of cocrystallization are highly relevant to the solution-phase behavior of amine hydrochlorides. By introducing a "guest" molecule, typically a strong hydrogen bond donor like a neutral organic acid, it is possible to form multicomponent cocrystals. acs.orgacs.org This strategy utilizes the chloride ion's strong ability as a hydrogen bond acceptor to anchor the guest molecule within the crystal lattice. acs.org For example, fluoxetine (B1211875) hydrochloride has been successfully cocrystallized with benzoic acid, succinic acid, and fumaric acid, leading to the formation of new solid phases with altered physical properties. acs.org While specific studies on this compound are not prevalent, these general principles of solution-mediated phase transformation and cocrystal formation would apply.

A summary of representative amine hydrochloride cocrystal systems is presented below:

| Amine Hydrochloride | Guest Molecule | Stoichiometry (Amine:Guest) | Solvent(s) for Crystallization |

| Fluoxetine Hydrochloride | Benzoic Acid | 1:1 | Acetonitrile (B52724) |

| Fluoxetine Hydrochloride | Succinic Acid | 2:1 | Acetonitrile |

| Fluoxetine Hydrochloride | Fumaric Acid | 2:1 | Ethanol |

This table illustrates examples of cocrystals formed from an amine hydrochloride and various guest molecules, highlighting the stoichiometry and the solvent used in their formation. acs.orgacs.org

Solid-State Supramolecular Motifs

Beyond the primary N-H···Cl hydrogen bonds, other weaker interactions also play a crucial role in stabilizing the crystal structure. These can include C-H···O, C-H···Cl, and π-π stacking interactions, especially in aromatic amines. researchgate.net The analysis of crystal structures of related compounds, like those of methylene dianiline hydrochloride and 4-benzylaniline hydrochloride, has been instrumental in understanding the forces that control the structure and stability of these salts. gla.ac.ukgla.ac.uk These investigations often employ single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms and molecules. gla.ac.ukgla.ac.uk

Self-Assembly Principles and Controlled Architectures

The spontaneous organization of molecules into ordered structures is a hallmark of supramolecular chemistry. For amine hydrochlorides, this self-assembly is driven by the interplay of various non-covalent forces, leading to the formation of well-defined architectures.

Geometric Effects of Amine Groups on Self-Assembly

Studies on other systems, such as peptide-based structures, have shown that subtle changes in molecular structure can have a significant impact on the type of aggregate formed. nih.gov For instance, the connectivity of amide groups in porphyrin-based monomers determines whether they form helical supramolecular polymers or shorter, non-helical aggregates. nih.gov Similarly, the chirality of amino acids can influence the orientation of π-π stacking interactions and control the helicity of the resulting nanoscale assembly. researchgate.net Given that (3-Phenylbutyl)amine can exist as enantiomers, the chirality at the stereocenter could lead to different self-assembled structures for the pure enantiomers versus the racemic mixture.

The principles of molecular self-assembly are further illustrated by the formation of diverse structures from cyclic peptides, where the rigidity and planar conformation of the peptide backbone, coupled with hydrophobic interactions, direct the formation of nanotubular monolayers. rsc.org These examples underscore the importance of molecular geometry in achieving controlled supramolecular architectures.

Cation-Anion Interactions in Supramolecular Networks

The interaction between the organic cation (protonated amine) and the inorganic anion (chloride) is the primary driving force for the formation of supramolecular networks in amine hydrochloride salts. The strength and directionality of the N-H···Cl hydrogen bonds are fundamental to the assembly process.

The role of anions in directing supramolecular structures is a well-established principle in crystal engineering. acs.org Anions can act as templates or building blocks, and their size, shape, and charge influence the final architecture. acs.orguva.es In the case of this compound, the chloride anion acts as a key hydrogen bond acceptor, linking the organic cations together.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Phenylbutyl)amine hydrochloride, and how can purity be maximized?

- Methodology : Synthesis typically involves alkylation of benzylamine derivatives or reductive amination of 3-phenylbutyraldehyde. For purity >95%, use column chromatography (silica gel, eluent: methanol/chloroform gradient) and recrystallization in ethanol/water . Monitor reaction progress via TLC (Rf ~0.5 in 10% MeOH/CHCl₃) and confirm purity via NMR and elemental analysis .

Q. How does the solubility profile of this compound influence experimental design?

- Methodology : The compound is water-soluble due to its hydrochloride salt form, making it suitable for aqueous-phase reactions (e.g., enzyme assays). For organic-phase applications (e.g., coupling reactions), neutralize the salt with NaOH and extract into dichloromethane. Solubility in DMSO (50 mg/mL) facilitates cell-based studies .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using 2D-COSY (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 2.6–3.1 ppm for amine-adjacent CH₂ groups) .

- FT-IR : Confirm NH₃⁺Cl⁻ stretching (2500–3000 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ (calc. for C₁₀H₁₆ClN: 210.1 m/z) .

Advanced Research Questions

Q. How does this compound interact with monoamine transporters, and what experimental models validate these interactions?

- Methodology :

- In vitro assays : Use radiolabeled [³H]dopamine/serotonin in synaptosomal preparations to measure uptake inhibition (IC₅₀ values). Compare to known inhibitors (e.g., cocaine for DAT) .

- Molecular docking : Model interactions with human DAT (PDB ID: 4XP4) using AutoDock Vina. Focus on hydrophobic binding to the S1 pocket and ionic interactions with Asp79 .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Batch variability : Perform LC-MS to check for impurities (e.g., residual alkylating agents) that may modulate activity .

- Assay conditions : Standardize pH (6.5–7.4) and temperature (25°C vs. 37°C) across studies. For example, amine protonation at lower pH may reduce membrane permeability .

Q. What strategies improve the stability of this compound under varying storage conditions?

- Methodology :

- Long-term storage : Lyophilize and store at −20°C under argon. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for byproducts like 3-phenylbutyraldehyde .

- In-use stability : For cell culture, prepare fresh solutions in degassed PBS to prevent oxidation of the butyl chain .

Q. How does the compound’s stereochemistry impact its biochemical interactions?

- Methodology :

- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) to isolate enantiomers. Test each enantiomer in receptor-binding assays (e.g., σ₁R vs. σ₂R) .

- Dynamic NMR : Study restricted rotation of the phenyl-butyl bond to correlate conformational flexibility with activity .

Data Analysis and Validation

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodology :

- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀. Include Hill slopes to detect cooperativity .

- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates in enzyme inhibition assays .

Q. How can researchers validate computational predictions of metabolic pathways for this amine derivative?

- Methodology :

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via UPLC-QTOF-MS. Compare to in silico predictions (MetaSite software) .

- Isotope labeling : Synthesize ¹⁴C-labeled compound to track hepatic clearance and biliary excretion in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.